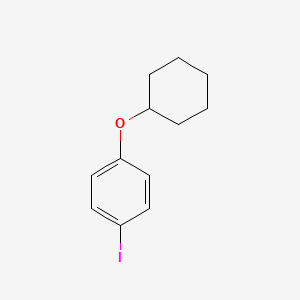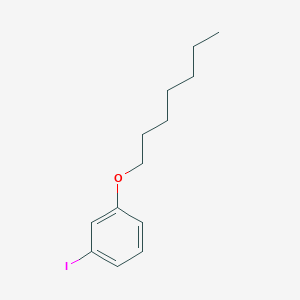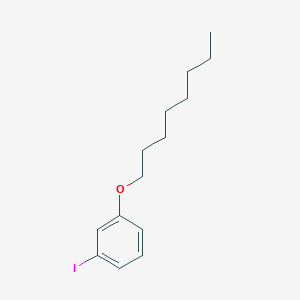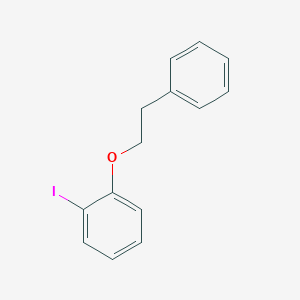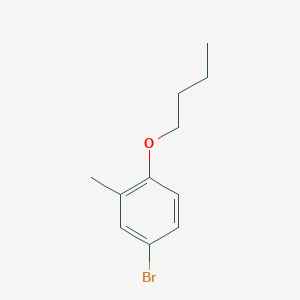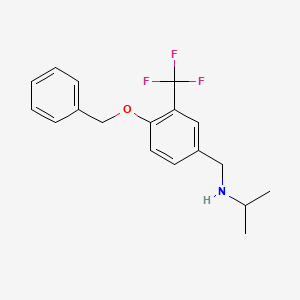
N-(4-(Benzyloxy)-3-(trifluoromethyl)benzyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(Benzyloxy)-3-(trifluoromethyl)benzyl)propan-2-amine is a synthetic organic compound characterized by the presence of benzyl, trifluoromethyl, and amine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Benzyloxy)-3-(trifluoromethyl)benzyl)propan-2-amine involves multiple steps. A common route starts with the preparation of the key intermediate, 4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde, which can be synthesized via the reaction of 4-hydroxy-3-(trifluoromethyl)benzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. This intermediate is then subjected to reductive amination with 2-amino-1-propanol under reducing conditions, such as sodium borohydride or hydrogen gas in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography or recrystallization may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-(Benzyloxy)-3-(trifluoromethyl)benzyl)propan-2-amine undergoes several types of chemical reactions:
Oxidation: The amine group can be oxidized to form the corresponding imine or amide derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a methyl group.
Substitution: The benzyl group can be substituted with other functional groups via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include:
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents such as halogens (bromine, chlorine), alkylating agents, or nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. Examples include imine derivatives, amide derivatives, and substituted benzyl compounds.
Wissenschaftliche Forschungsanwendungen
N-(4-(Benzyloxy)-3-(trifluoromethyl)benzyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(4-(Benzyloxy)-3-(trifluoromethyl)benzyl)propan-2-amine involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Some compounds similar to N-(4-(Benzyloxy)-3-(trifluoromethyl)benzyl)propan-2-amine include:
N-(4-Methoxybenzyl)-propan-2-amine
N-(4-(Benzyloxy)-3-methylbenzyl)propan-2-amine
N-(4-(Benzyloxy)-3-chlorobenzyl)propan-2-amine
Uniqueness: this compound stands out due to the presence of the trifluoromethyl group, which imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability
Eigenschaften
IUPAC Name |
N-[[4-phenylmethoxy-3-(trifluoromethyl)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c1-13(2)22-11-15-8-9-17(16(10-15)18(19,20)21)23-12-14-6-4-3-5-7-14/h3-10,13,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYLANLFXOVHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
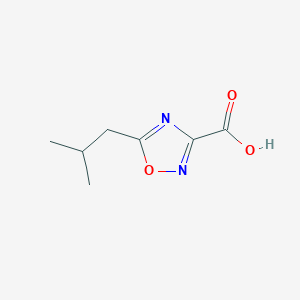
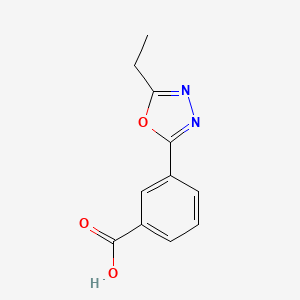
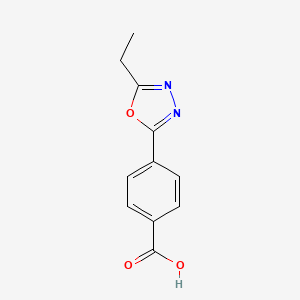
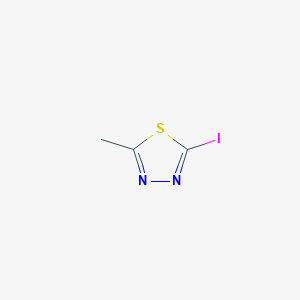
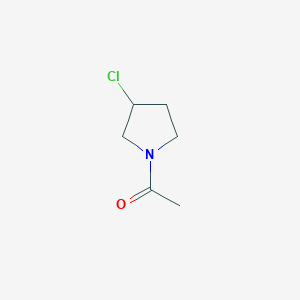
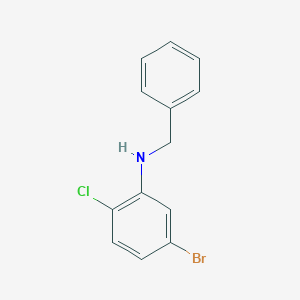
![1-Bromo-3-[(n-hexyloxy)methyl]benzene](/img/structure/B7861951.png)
![1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7861959.png)
![1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7861967.png)
